molecular formula C21H30O3 B1210570 19-Hydroxyprogesterone CAS No. 596-63-4

19-Hydroxyprogesterone

Katalognummer: B1210570
CAS-Nummer: 596-63-4
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: FIHWBGCIKMXLBI-NXMWLWCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

19-Hydroxyprogesterone can be synthesized through a multi-step process starting from pregnenolone. One method involves acetylation of pregnenolone with acetic anhydride in pyridine to obtain the acetate, followed by the addition of hypobromous acid to form a bromohydrin. This intermediate is then subjected to further reactions to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .

Wissenschaftliche Forschungsanwendungen

19-Hydroxyprogesterone has a wide range of scientific research applications:

Wirkmechanismus

19-Hydroxyprogesterone exerts its effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Binding of this compound to these receptors leads to the regulation of gene transcription, ultimately influencing various physiological processes such as the menstrual cycle, pregnancy maintenance, and immune response .

Vergleich Mit ähnlichen Verbindungen

19-Hydroxyprogesterone is often compared with other similar compounds like:

The uniqueness of this compound lies in its specific hydroxylation at the 19th position, which imparts unique chemical and biological properties compared to its analogs .

Biologische Aktivität

19-Hydroxyprogesterone (19-OHP) is a steroid hormone derived from progesterone, playing a significant role in various biological processes, particularly in reproductive health. This article explores its biological activity, mechanisms of action, clinical implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the addition of a hydroxyl group at the 19th carbon position of the progesterone molecule. This modification alters its pharmacological properties and biological activities. It is essential to differentiate between 19-OHP and its more commonly studied derivatives, such as 17-alpha-hydroxyprogesterone caproate (17P), which is used in clinical settings for preventing preterm birth.

The primary mechanism through which 19-OHP exerts its effects is via binding to progesterone receptors (PRs). Although it has weaker progestogenic activity compared to progesterone, it still influences gene expression related to reproductive functions. The binding affinity of 19-OHP to PRs is lower than that of progesterone, but it can still activate certain pathways involved in maintaining pregnancy and regulating menstrual cycles.

Biological Activity

1. Role in Pregnancy:
Research indicates that 19-OHP plays a crucial role in sustaining pregnancy by modulating uterine contractions and maintaining the uterine environment conducive for fetal development. Its administration has been associated with reduced rates of preterm labor in women with a history of spontaneous preterm births.

2. Clinical Studies:
Several clinical trials have evaluated the efficacy of 19-OHP and its derivatives:

  • Meis Trial: This landmark study demonstrated that 17P significantly reduced the risk of recurrent preterm birth (PTB) among women with a history of PTB. The incidence of PTB before 37 weeks was 36.3% in the treatment group compared to 54.9% in the placebo group .
  • PROLONG Trial: In contrast to the Meis trial, this study did not find a significant reduction in PTB rates with 17P, highlighting variability in outcomes based on patient populations .

Table: Summary of Clinical Trials Involving Hydroxyprogesterone Compounds

Study NamePopulationTreatmentPrimary OutcomeResults
Meis TrialWomen with a history of PTB250 mg 17P weeklyPTB <37 weeksReduced from 54.9% to 36.3%
PROLONG TrialSimilar population as Meis17P vs placeboPTB <35 weeksNo significant difference (11.0% vs 11.5%)

Case Studies

Case Study 1: Elevated Levels in Newborn Screening
A notable case involved a female infant detected with elevated levels of 17-hydroxyprogesterone during newborn screening for congenital adrenal hyperplasia (CAH). The high levels indicated potential enzyme deficiencies affecting steroidogenesis, emphasizing the importance of monitoring hormonal levels postnatally .

Case Study 2: Efficacy in Preventing Preterm Birth
In another study involving pregnant women at risk for preterm delivery, administration of 19-OHP derivatives led to a significant reduction in adverse neonatal outcomes such as necrotizing enterocolitis and intraventricular hemorrhage .

Safety Profile

The safety profile of hydroxyprogesterone compounds is generally favorable, but some adverse effects have been reported, including injection site reactions and potential thromboembolic events. Monitoring is recommended when using these compounds during pregnancy.

Eigenschaften

IUPAC Name

(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(23)17-5-6-18-16-4-3-14-11-15(24)7-10-21(14,12-22)19(16)8-9-20(17,18)2/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17+,18-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHWBGCIKMXLBI-NXMWLWCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975004
Record name 19-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-63-4
Record name 19-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Hydroxyprogesterone
Reactant of Route 2
19-Hydroxyprogesterone
Reactant of Route 3
19-Hydroxyprogesterone
Reactant of Route 4
19-Hydroxyprogesterone
Reactant of Route 5
Reactant of Route 5
19-Hydroxyprogesterone
Reactant of Route 6
19-Hydroxyprogesterone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.